- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)
942-01-8 structure
Product Name:2,3,4,9-tetrahydro-1H-carbazole
Número CAS:942-01-8
MF:C12H13N
Megavatios:171.238322973251
MDL:MFCD00004959
CID:40369
PubChem ID:13664
Update Time:2024-10-25
2,3,4,9-tetrahydro-1H-carbazole Propiedades químicas y físicas
Nombre e identificación
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- Renchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- Clave inchi: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- Sonrisas: C1C=C2NC3CCCCC=3C2=CC=1
- Brn: 0133771
Atributos calculados
- Calidad precisa: 171.10500
- Masa isotópica única: 171.104799
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 15.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.3
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.1459 (rough estimate)
- Punto de fusión: 117.0 to 121.0 deg-C
- Punto de ebullición: 186°C/10mmHg(lit.)
- Punto de inflamación: 325-330°C
- índice de refracción: 1.6544 (estimate)
- Coeficiente de distribución del agua: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- Logp: 3.04670
- Disolución: 未确定
- Presión de vapor: 0.0±0.7 mmHg at 25°C
2,3,4,9-tetrahydro-1H-carbazole Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H303-H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
- Rtecs:FE6300000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:4℃条件下存储,-4℃存储更佳
2,3,4,9-tetrahydro-1H-carbazole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,9-tetrahydro-1H-carbazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161602-5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 5g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161602-100G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 100g |
¥371.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161602-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25g |
¥117.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1006-100G |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | >99.0%(GC) | 100g |
¥990.00 | 2024-04-15 | |
| Fluorochem | 209563-1g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209563-10g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 10g |
£14.00 | 2022-02-28 | |
| Fluorochem | 209563-25g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 25g |
£28.00 | 2022-02-28 | |
| Fluorochem | 209563-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 100g |
£75.00 | 2022-02-28 | |
| TRC | B416220-250mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416220-500mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 500mg |
$ 65.00 | 2022-06-07 |
2,3,4,9-tetrahydro-1H-carbazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetic acid
Referencia
- Applications of microwave accelerated organic chemistry, Research on Chemical Intermediates, 1994, 20(1), 61-77
Métodos de producción 3
Condiciones de reacción
1.1 140 h, 2.5 MPa
Referencia
- Microwave green organic chemistry: aiming for a desktop plant, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
Referencia
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides, Chemistry - A European Journal, 2014, 20(7), 1818-1824
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
Referencia
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts, Chimia, 2014, 68(4), 231-234
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
Referencia
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis, Tetrahedron Letters, 2011, 52(34), 4417-4420
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
Referencia
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene), Applied Organometallic Chemistry, 2011, 25(7), 502-507
Métodos de producción 9
Condiciones de reacción
1.1 120 °C
Referencia
- The First Method for Protection-Deprotection of the Indole 2,3-π Bond, Organic Letters, 2003, 5(11), 1999-2001
Métodos de producción 10
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
Referencia
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process, Journal of the American Chemical Society, 2009, 131(11), 4031-4041
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
Referencia
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation, Synthetic Communications, 2006, 36(18), 2727-2735
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
Referencia
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
Referencia
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
Referencia
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referencia
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives, Eurasian Chemical Communications, 2019, 1(1), 93-101
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referencia
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives, Iranian Chemical Communication, 2019, 7(1), 93-101
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- cyclohexane-1,2-dione
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:942-01-8)1,2,3,4-四氢咔唑
Número de pedido:LE5870478;LE1739
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:45
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
Número de pedido:A844868
Estado del inventario:in Stock
Cantidad:500g/1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):219.0/436.0
Correo electrónico:sales@amadischem.com
2,3,4,9-tetrahydro-1H-carbazole Literatura relevante
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-01-8)1,2,3,4-四氢咔唑
Pureza:99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):219.0/436.0